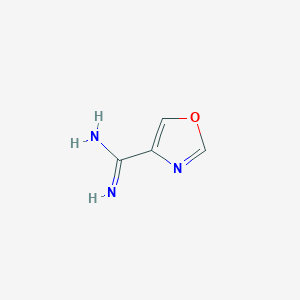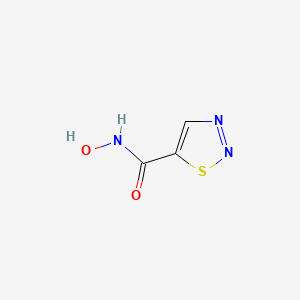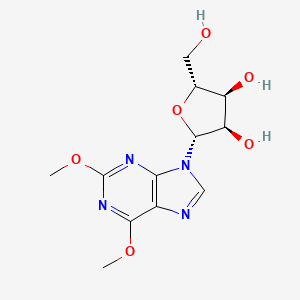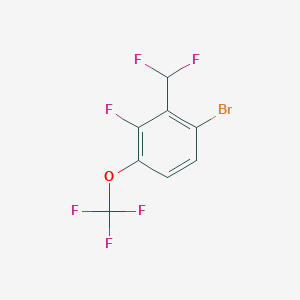
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is a complex organic compound with the molecular formula C8H4BrF5O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of fluorine and trifluoromethoxy groups under controlled conditions. Industrial production methods may utilize advanced techniques such as catalytic processes and high-pressure reactors to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene stands out due to its unique combination of bromine, fluorine, and trifluoromethoxy groups. Similar compounds include:
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
1-Bromo-2-(trifluoromethoxy)benzene: Lacks both the difluoromethyl and additional fluorine groups, leading to distinct applications and behavior in reactions.
These differences highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C8H3BrF6O |
|---|---|
Molecular Weight |
309.00 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF6O/c9-3-1-2-4(16-8(13,14)15)6(10)5(3)7(11)12/h1-2,7H |
InChI Key |
AIMIDZUNWNSKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


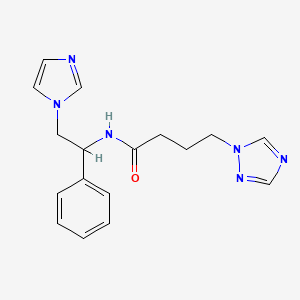


![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
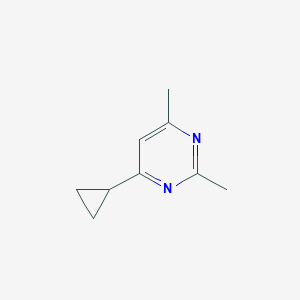
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)
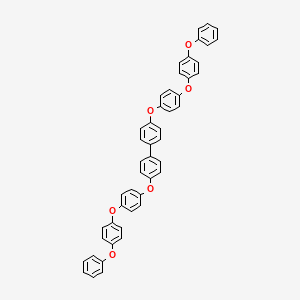
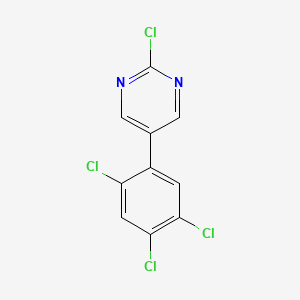
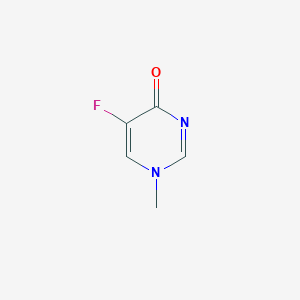
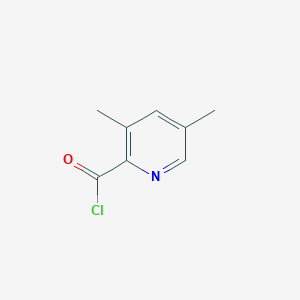
![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
